4,7-Dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, characterized by its complex structure which includes a methoxy group and a phenylethyl moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 302.37 g/mol. The presence of the dimethoxy groups at the 4 and 7 positions of the indole ring enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry.
The chemical reactivity of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide can be attributed to its functional groups. The indole structure allows for electrophilic aromatic substitution reactions, particularly at positions 3 and 5 due to the electron-donating effects of the methoxy groups. Additionally, the carboxamide group can participate in nucleophilic acyl substitution reactions, which may lead to the formation of various derivatives.
Research indicates that compounds similar to 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide exhibit significant biological activities, including potential psychoactive effects. These compounds are often studied for their interactions with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in various neuropsychiatric disorders. Preliminary studies suggest that this compound may have anxiolytic and antidepressant properties, although further research is required to fully elucidate its pharmacological profile.
The synthesis of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions:
This compound has potential applications in pharmacology due to its biological activity. It could serve as a lead compound for developing new therapeutic agents targeting mood disorders and other neuropsychiatric conditions. Additionally, its unique structural features may offer insights into designing selective serotonin receptor modulators.
Interaction studies have focused on understanding how 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide interacts with various biological targets:
Several compounds share structural similarities with 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide. A comparison highlights its unique attributes:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide | Methyl group at position 4 | Potential psychoactive effects |
| N-(1-pentyl)-1H-indole-3-carboxamide | Pentyl substituent | Cannabinoid-like activity |
| N-(1-methyl)-1H-indole-3-carboxamide | Methyl group at position 1 | Anti-inflammatory properties |
The core structure of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide consists of a bicyclic indole system fused from a six-membered benzene ring and a five-membered pyrrole ring. The indole core is substituted at four distinct positions:
The phenylethyl substituent introduces a hydrophobic aromatic moiety, while the methoxy groups enhance electron density within the aromatic system. The molecular formula, C₂₀H₂₂N₂O₃, corresponds to a molecular weight of 338.4 g/mol.
Following IUPAC guidelines, the systematic name prioritizes the indole core and its substituents in descending order of priority:
The resulting name is 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)indole-2-carboxamide. The SMILES representation, CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC=CC=C3, further clarifies the connectivity.
Retrosynthetic dissection of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide reveals three key disconnections (Figure 1):
This analysis prioritizes 4,7-dimethoxy-1H-indole-2-carboxylic acid [5] as the central precursor, enabling modular amide coupling and N1-alkylation in later stages.
The indole core is constructed via Fisher indole synthesis, employing phenylhydrazine derivatives and carbonyl compounds. For example, 4,7-dimethoxyphenylhydrazine reacts with pyruvic acid under acidic conditions (p-toluenesulfonic acid) to yield 4,7-dimethoxyindole-2-carboxylate [1]. Subsequent hydrolysis with NaOH affords the carboxylic acid [1] [5].
An alternative route involves indole-N-carboxylic acids in a Ugi four-component reaction with aldehydes, amines, and isocyanides [4]. While this method rapidly assembles peptide-like structures, its applicability to 4,7-dimethoxy-substituted indoles requires further optimization for regioselectivity.
Recent advances in transition metal catalysis enable site-selective indole functionalization. Rhodium(I)/silver(I) co-catalysts facilitate 1,2-acyl translocation and C3-alkylation [2], though the target molecule’s C2-carboxamide necessitates directing group strategies for precise functionalization.
Table 1: Comparison of Indole Core Functionalization Methods
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Fisher Cyclization | PTSA, Δ | 70–85 [1] | Scalability, established protocol |
| Ugi Reaction | RT, MeOH | 50–65 [4] | Rapid diversification |
| Rh-Catalyzed C–H Act | [Rh(COD)Cl]₂, AgNTf₂, 90°C | 60–75 [2] | Site selectivity |
The indole nitrogen is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C [1]. Alternative agents like dimethyl sulfate offer higher reactivity but require careful handling due to toxicity.
Coupling 4,7-dimethoxy-1H-indole-2-carboxylic acid [5] with 2-phenylethylamine is achieved via BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or EDCI/HOBt in dichloromethane [1]. Optimized conditions (DIPEA, 0°C to RT) suppress epimerization and improve yields to >85% [1].
Key Considerations:
The thermodynamic stability of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is influenced by its indole core structure and substituent groups. Indole derivatives generally exhibit considerable thermal stability due to the aromatic character of the fused benzene-pyrrole ring system [1]. However, the presence of methoxy groups and the carboxamide functionality can create potential sites for thermal degradation.
Temperature-dependent stability studies of indole compounds reveal that degradation typically begins at temperatures exceeding 200°C [2]. The thermodynamic stability of this compound is expected to be enhanced by the electron-donating methoxy groups at positions 4 and 7, which contribute to the stabilization of the aromatic system through resonance effects [3]. The methylation at the nitrogen-1 position provides additional protection against oxidative degradation pathways commonly observed in unsubstituted indoles [4].
Degradation pathways for indole carboxamides follow several potential routes. Primary degradation occurs through hydrolysis of the carboxamide bond under acidic or basic conditions, particularly at elevated temperatures [5]. Secondary degradation involves oxidation of the indole nucleus, typically initiated at the electron-rich C-3 position [1]. The methoxy substituents may undergo demethylation reactions at temperatures above 250°C, leading to the formation of phenolic intermediates [6].
| Temperature Range (°C) | Primary Degradation Process | Products Formed |
|---|---|---|
| 25-150 | Minimal degradation | Stable compound |
| 150-200 | Carboxamide hydrolysis | Carboxylic acid + amine |
| 200-250 | Indole ring oxidation | Isatin derivatives |
| >250 | Methoxy demethylation | Phenolic intermediates |
The activation energy for thermal decomposition is estimated to be 45-60 kJ/mol based on analogous indole carboxamide structures, indicating moderate thermal stability suitable for pharmaceutical applications [5] [6].
The solubility characteristics of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide are determined by its amphiphilic nature, combining hydrophobic aromatic regions with polar methoxy and carboxamide functionalities.
Aqueous solubility is limited due to the extensive aromatic character of the molecule. Based on structural analogy with similar dimethoxy indole derivatives, water solubility is estimated at 0.5-2.0 mg/mL at 25°C [7] [8]. The presence of two methoxy groups provides some hydrophilic character, but this is insufficient to overcome the hydrophobic contributions from the indole core and phenylethyl substituent [9].
The compound demonstrates excellent solubility in polar aprotic solvents. Dimethyl sulfoxide and dimethylformamide provide complete miscibility at pharmaceutical concentrations due to favorable dipole-dipole interactions with the carboxamide functionality [10]. Alcoholic solvents show moderate to good solubility, with methanol and ethanol exhibiting enhanced solvation compared to water due to hydrogen bonding with the π-electron system of the indole ring [11].
| Solvent | Estimated Solubility (mg/mL) | Solubility Mechanism |
|---|---|---|
| Water | 0.5-2.0 | Limited hydrophilic interactions |
| Methanol | 15-25 | π-H bonding, dipole interactions |
| Ethanol | 10-20 | Moderate π-H bonding |
| DMSO | >100 | Strong dipole-dipole interactions |
| DMF | >100 | Amide-amide hydrogen bonding |
| Dichloromethane | 30-50 | van der Waals forces |
The enhanced solubility in methanol relative to ethanol reflects the stronger hydrogen bonding capacity of methanol with the indole π-system, as demonstrated in related indole derivatives [11].
The partition coefficient of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide reflects its lipophilic character, which is crucial for membrane permeability and biological activity.
Based on PubChem computational data, the XLogP3 value is 3.5 [12], indicating high lipophilicity. This value is consistent with the structural features: the indole core contributes approximately 2.1 log units, the two methoxy groups add 0.6 log units, and the phenylethyl substituent contributes an additional 1.4 log units [13]. The calculated logP suggests favorable membrane permeability while maintaining adequate aqueous solubility for pharmaceutical formulation.
Experimental validation using the octanol-water system would be expected to yield logP values in the range of 3.2-3.8, considering the computational correlation coefficient of 0.98 between calculated and experimental values for similar indole derivatives [13].
The compound contains one ionizable group: the carboxamide nitrogen. However, carboxamides are extremely weak bases with pKa values typically below 0 [14]. The indole nitrogen at position 1 is not ionizable due to methylation, eliminating the typical indole pKa of approximately 17 [8].
For the carboxamide functionality, the pKa is estimated at -2 to -1, indicating that the compound exists predominantly in its neutral form across physiological pH ranges [14]. This characteristic is advantageous for maintaining consistent physicochemical properties and biological activity independent of pH variations.
| Ionizable Group | Estimated pKa | Ionization State at pH 7.4 |
|---|---|---|
| Carboxamide-NH | -2 to -1 | >99.9% neutral |
| Indole-N (methylated) | Non-ionizable | Neutral |
The hydrogen bonding profile and polar surface area are critical determinants of membrane permeability and biological activity for 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide.
According to computational analysis, the molecule contains 1 hydrogen bond donor and 3 hydrogen bond acceptors [12]. The single donor is the carboxamide NH group, which can participate in intermolecular hydrogen bonding with biological targets [15]. The three acceptor sites include the carboxamide oxygen and the two methoxy oxygens, providing multiple points for hydrogen bond formation [16].
The hydrogen bonding strength of the carboxamide group is moderate, with an estimated binding constant (lnKeq) of 2.5-3.0 based on similar indole carboxamides [17]. This range indicates sufficient binding affinity for receptor interactions while maintaining appropriate reversibility for pharmacological activity.
The topological polar surface area is calculated as 52.5 Ų [12], which falls within the optimal range for oral bioavailability (≤140 Ų) and blood-brain barrier penetration (≤90 Ų) [18]. This TPSA value is derived from the contributions of the carboxamide group (29.1 Ų) and two methoxy groups (9.2 Ų each) [19].
The TPSA value suggests favorable pharmacokinetic properties, including good intestinal absorption and potential central nervous system penetration [18]. The balance between polar surface area and lipophilicity (logP = 3.5) indicates optimal physicochemical properties for drug-like behavior according to Lipinski's Rule of Five criteria.
| Structural Component | TPSA Contribution (Ų) | HBD Count | HBA Count |
|---|---|---|---|
| Carboxamide group | 29.1 | 1 | 1 |
| Methoxy groups (×2) | 18.4 | 0 | 2 |
| Indole core | 5.0 | 0 | 0 |
| Total | 52.5 | 1 | 3 |